2-Ethoxy-3-methoxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-methoxypropan-1-amine is an organic compound with the molecular formula C6H15NO2 It is a derivative of propanamine, featuring both ethoxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-methoxypropan-1-amine typically involves the reaction of 3-methoxypropan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as copper or cobalt-based catalysts can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Substituted amines.
Scientific Research Applications
2-Ethoxy-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropan-1-amine: Lacks the ethoxy group, making it less lipophilic and potentially less effective in crossing cell membranes.
2-Methoxyethanol: Contains a hydroxyl group instead of an amine, leading to different chemical reactivity and applications
Uniqueness
2-Ethoxy-3-methoxypropan-1-amine is unique due to the presence of both ethoxy and methoxy groups, which enhance its solubility in organic solvents and its ability to interact with biological targets. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C6H15NO2 |
---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-ethoxy-3-methoxypropan-1-amine |
InChI |
InChI=1S/C6H15NO2/c1-3-9-6(4-7)5-8-2/h6H,3-5,7H2,1-2H3 |
InChI Key |
KREATHSVITXNTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.